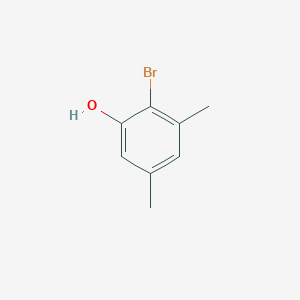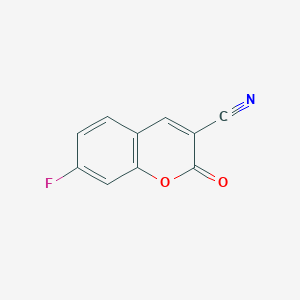
7-Fluoro-2-oxochromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-oxochromene-3-carbonitrile is a chemical compound with the molecular formula C10H4FNO2 and a molecular weight of 189.14 g/mol . It belongs to the class of chromene derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a fluorine atom at the 7th position, a carbonyl group at the 2nd position, and a nitrile group at the 3rd position of the chromene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-oxochromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method provides high yields and involves the use of an ultrasonic bath of 40 KHz and a probe of 20 KHz . Other methods include the use of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, basic Al2O3 under grinding conditions, or Me3N/Ac2O .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are crucial factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-2-oxochromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl and nitrile groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include solvents like ethanol, water, and organic solvents under reflux or ambient conditions .
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
7-Fluoro-2-oxochromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chromene derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2-oxochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit enzymes and disrupt cellular processes. For example, it can inhibit monoamine oxidase and human leukocyte elastase, leading to its antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-2-oxochromene-3-carbonitrile
- 7-Chloro-2-oxochromene-3-carbonitrile
- 7-Methoxy-2-oxochromene-3-carbonitrile
Uniqueness
7-Fluoro-2-oxochromene-3-carbonitrile is unique due to the presence of the fluorine atom, which enhances its biological activity and chemical stability compared to other similar compounds. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct properties, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
7-fluoro-2-oxochromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4FNO2/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRIAAPUKAPKED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
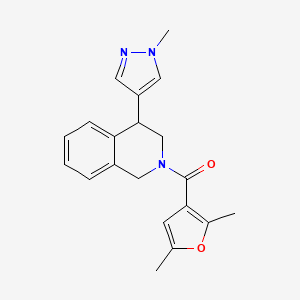
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367308.png)
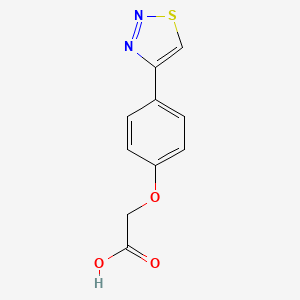
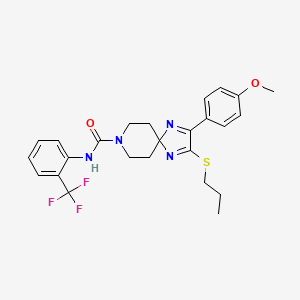
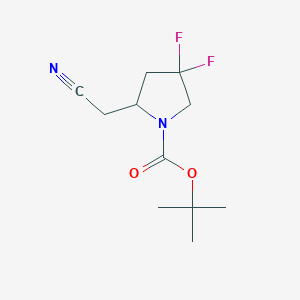
![2-{5-[1-(ethanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2367312.png)
![N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzohydrazide](/img/structure/B2367315.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2367321.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2367325.png)
methanone](/img/structure/B2367326.png)
![ethyl 4-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2367327.png)
![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)
